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molecular formula C6H11N3O3 B3011373 ethyl (3R)-4-azido-3-hydroxybutanoate CAS No. 95537-41-0

ethyl (3R)-4-azido-3-hydroxybutanoate

Cat. No. B3011373
M. Wt: 173.172
InChI Key: MTAYETVPZNVYFE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[N:10]([CH2:13][CH:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]>>[N:10]([CH2:13][C@@H:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Type
product
Smiles
N(=[N+]=[N-])C[C@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[N:10]([CH2:13][CH:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]>>[N:10]([CH2:13][C@@H:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Type
product
Smiles
N(=[N+]=[N-])C[C@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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